2'-Inosinic acid, disodium salt

Description

The exact mass of the compound 2'-Inosinic acid, disodium salt is 392.01098888 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2'-Inosinic acid, disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Inosinic acid, disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

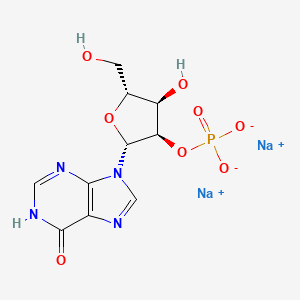

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O8P.2Na/c15-1-4-6(16)7(22-23(18,19)20)10(21-4)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFUNRBWXFOAHV-IDIVVRGQSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OP(=O)([O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N4Na2O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242829 | |

| Record name | 2'-Inosinic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97259-69-3 | |

| Record name | 2'-Inosinic acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097259693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Inosinic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Inosinic acid, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2'-Inosinic Acid, Disodium Salt

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2'-Inosinic acid, disodium salt, a purine ribonucleoside monophosphate. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a detailed exploration of the spectroscopic techniques and experimental protocols required to confirm the molecule's identity and structure.

Chemical and Physical Properties

2'-Inosinic acid, disodium salt, also known as disodium 5'-inosinate (IMP), is a white crystalline powder. It is the disodium salt of inosinic acid. The compound is highly soluble in water and sparingly soluble in ethanol.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₁N₄Na₂O₈P | |

| Molar Mass | 392.17 g/mol | |

| IUPAC Name | Disodium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate | |

| CAS Number | 4691-65-0 | |

| Appearance | Odorless, colorless or white crystals or powder | |

| Melting Point | 175 °C | |

| Solubility | Soluble in water, sparingly soluble in ethanol, practically insoluble in ether. |

Spectroscopic Analysis for Structure Elucidation

The definitive structure of 2'-Inosinic acid, disodium salt is elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are employed to identify the various proton and carbon environments within the 2'-Inosinic acid molecule.

2.1.1. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of 2'-Inosinic acid, disodium salt in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large interfering solvent peak in the ¹H NMR spectrum.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 500 MHz or 600 MHz instrument, for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected chemical shift range for all protons in the molecule (approximately 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should encompass the chemical shift range for all carbon atoms (approximately 0-180 ppm).

-

-

2D NMR (Optional but Recommended): For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra. For spectra recorded in D₂O, the residual water peak can be used for referencing.

2.1.2. Expected NMR Data

-

¹H NMR (500 MHz, D₂O): The spectrum is expected to show distinct signals for the purine ring protons (H2 and H8), the anomeric proton of the ribose sugar (H1'), and the remaining ribose protons (H2', H3', H4', H5'). The chemical shifts are typically in the range of 8.0-8.5 ppm for the purine protons and 4.0-6.2 ppm for the ribose protons.

-

¹³C NMR (D₂O): The spectrum will display signals for all ten carbon atoms in the molecule. The purine carbons resonate in the downfield region (115-160 ppm), while the ribose carbons appear in the range of 60-90 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

2.2.1. Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of 2'-Inosinic acid, disodium salt (approximately 10-100 µM) in a suitable solvent system, such as a mixture of water and methanol.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for analyzing polar and non-volatile molecules like nucleotides.

-

Data Acquisition:

-

Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

The mass range should be set to include the expected molecular ion.

-

For tandem mass spectrometry (MS/MS), the precursor ion corresponding to [M-H]⁻ is selected and fragmented to obtain characteristic product ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

2.2.2. Expected Mass Spectrometry Data

The mass spectrum will show a prominent peak corresponding to the molecular ion. In negative ion mode, the expected m/z for the singly charged ion of inosinic acid [C₁₀H₁₃N₄O₈P - H]⁻ is approximately 347.0. Fragmentation analysis (MS/MS) would reveal characteristic losses, such as the phosphate group and the ribose sugar, providing further structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

2.3.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid 2'-Inosinic acid, disodium salt powder directly onto the ATR crystal.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record the background spectrum of the clean ATR crystal.

-

Record the sample spectrum. A typical spectral range is 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

-

Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands for the functional groups present.

2.3.2. Expected FTIR Data

The FTIR spectrum of 2'-Inosinic acid, disodium salt will exhibit characteristic absorption bands corresponding to its functional groups. These include:

-

O-H stretching: A broad band around 3300 cm⁻¹ due to the hydroxyl groups on the ribose sugar.

-

N-H stretching: Bands in the region of 3100-3300 cm⁻¹ from the purine ring.

-

C=O stretching: A strong absorption around 1680 cm⁻¹ corresponding to the carbonyl group in the hypoxanthine base.

-

C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region from the purine ring.

-

P=O stretching: A strong band around 1250-1100 cm⁻¹ from the phosphate group.

-

C-O stretching: Bands in the 1100-1000 cm⁻¹ region from the ribose sugar.

Visualizing the Structure and Elucidation Workflow

The following diagrams illustrate the molecular structure of 2'-Inosinic acid, the logical workflow for its structure elucidation, and its role in purine metabolism.

An In-depth Technical Guide to α-Inosinic Acid, Disodium Salt (CAS 4691-65-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 5'-inosinate, identified by CAS number 4691-65-0, is the disodium salt of inosinic acid.[1][2] Also known as Disodium IMP, it is a purine ribonucleoside monophosphate.[3][4][5] In biological systems, inosinic acid (or inosine monophosphate, IMP) is a pivotal intermediate in the metabolism of purines.[6][7][8] It serves as the precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are fundamental building blocks of DNA and RNA and are involved in cellular energy storage and signaling.[5][6][7]

Commercially, disodium inosinate is widely utilized as a food additive (E number E631) to confer a savory or umami flavor.[1][6][9] It exhibits a strong synergistic effect with monosodium glutamate (MSG) and is often used in combination with disodium guanylate (E627) to enhance the flavor profile of processed foods such as instant noodles, snacks, sauces, and soups.[1][3][9][10][11] In the pharmaceutical and research sectors, it serves as a certified reference material for quality control and analytical calibration.[3]

Physicochemical Properties

The key physicochemical properties of a-Inosinic acid, disodium salt are summarized below. The compound is typically a white, odorless crystalline powder that is highly soluble in water.[4][12][13]

| Property | Value | References |

| CAS Number | 4691-65-0 | [1][2][3] |

| Synonyms | Disodium 5'-inosinate, 5'-IMP disodium salt, Sodium inosinate | [2][13][14] |

| Molecular Formula | C₁₀H₁₁N₄Na₂O₈P (anhydrous) | [1][3][9] |

| Molar Mass | 392.17 g/mol (anhydrous) | [3][9] |

| Appearance | Colorless to white crystals or white crystalline powder | [4][12] |

| Melting Point | Decomposes at approximately 230 °C | [9][12] |

| Boiling Point | 851.4 °C (estimated) | [10][12] |

| Solubility in Water | 13 g/100 mL (at 20 °C) | [9][12] |

| Solubility in other solvents | Sparingly soluble in ethanol, practically insoluble in ether | [4][9] |

| pH | 7.0 - 8.5 (for a 1 in 20 solution) | [2][4][12] |

| Stability | Stable under general food processing conditions (pH 4-7, 100°C for 1 hour) | [9][12] |

Biochemical Significance and Signaling Pathways

Inosinic acid (IMP) is the first nucleotide formed during the de novo synthesis of purines and serves as a critical branch-point for the production of all other purine nucleotides.[6][7][15]

De Novo Purine Biosynthesis

The de novo pathway for purine synthesis is a complex, multi-step process that begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and culminates in the formation of IMP.[6][15] From IMP, the pathway bifurcates to produce either Adenosine Monophosphate (AMP) or Guanosine Monophosphate (GMP).[6]

-

Synthesis of AMP from IMP: This two-step process involves the conversion of IMP to adenylosuccinate, followed by the removal of fumarate to yield AMP. This pathway requires energy in the form of GTP.

-

Synthesis of GMP from IMP: IMP is first oxidized to xanthosine monophosphate (XMP). XMP is then aminated to form GMP, a reaction that requires ATP.[6]

The central role of IMP in this pathway is a key target for regulation. High levels of IMP, AMP, and GMP allosterically inhibit the initial committed step of the pathway, thereby regulating purine production.[6][15]

Caption: De Novo Purine Biosynthesis Pathway from IMP.

Experimental Protocols

Industrial Production

Disodium 5'-inosinate is produced commercially primarily through two methods: bacterial fermentation or enzymatic degradation of yeast-derived nucleic acids.[9]

Methodology: Production by Fermentation

-

Inoculum Preparation: A suitable microorganism, such as Corynebacterium stationis or a similar bacterial strain, is cultivated in a nutrient-rich medium to produce a sufficient cell mass for inoculation.

-

Fermentation: The bacterial culture is transferred to a large-scale fermenter containing a sterile medium rich in a carbon source (e.g., glucose, tapioca starch).[1][9] The fermentation is carried out under controlled conditions of temperature, pH, and aeration. The bacteria metabolize the sugar to produce inosine, which is secreted into the medium.[9]

-

Inosine Recovery: After fermentation, the bacterial cells are separated from the broth by centrifugation or filtration. The inosine is then recovered from the supernatant.

-

Phosphorylation: The recovered inosine undergoes a chemical or enzymatic phosphorylation reaction, often using phosphoryl chloride, to convert it into inosinic acid (IMP).[9]

-

Neutralization and Purification: The resulting inosinic acid solution is neutralized with a sodium base (e.g., sodium hydroxide) to form the disodium salt.[9] The solution is then purified through steps like crystallization and filtration to yield the final white crystalline product.

Caption: Industrial Production Workflow for Disodium 5'-Inosinate.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the selective quantification of disodium 5'-inosinate in food products and flavor enhancers.[16]

Methodology: HPLC Analysis

-

Standard Preparation: A stock solution of certified Disodium 5'-inosinate reference standard is prepared in a suitable solvent (e.g., deionized water). A series of calibration standards are prepared by serial dilution of the stock solution.

-

Sample Preparation: The food sample is accurately weighed and homogenized. The analyte is extracted using an appropriate buffer or solvent system. The extract is then centrifuged and filtered through a 0.45 µm syringe filter to remove particulates before injection.

-

Chromatographic Conditions:

-

Instrument: HPLC system equipped with a UV or Photodiode Array (PDA) detector.[16]

-

Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used for separation.[16]

-

Mobile Phase: An isocratic or gradient elution using a buffer such as potassium phosphate, often mixed with an organic modifier like methanol.[16]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Maximum absorbance is observed at approximately 250 nm in 0.01 N HCl, making this the optimal wavelength for detection.[2][16]

-

-

Quantification: The sample is injected into the HPLC system. The peak corresponding to inosinate is identified by comparing its retention time with that of the standard. The concentration is calculated by comparing the peak area of the sample to the calibration curve generated from the standards.

Caption: HPLC Analysis Workflow for Disodium 5'-Inosinate.

Applications in Research and Industry

-

Food Industry: Its primary application is as a flavor enhancer.[3][9][17] It is particularly effective in synergy with MSG, significantly amplifying the umami taste.[1][3][9][11] This combination, often with disodium guanylate, is known as disodium 5'-ribonucleotides (I+G) and is used in a vast array of products, including soups, sauces, processed meats, and snack foods.[3][10][17]

-

Pharmaceutical and Analytical: Inosinic acid is a target for various therapeutics, including anticancer and antiviral agents.[3] The disodium salt serves as a pharmaceutical secondary standard and a certified reference material for calibrating analytical instruments and ensuring the quality control of pharmaceutical preparations.[3]

Safety and Toxicology

Disodium 5'-inosinate is classified as "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration (FDA).[13][14][18] Its safety has also been affirmed by international bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[18] As a purine derivative, it is metabolized in the body to uric acid.[18][19] Therefore, individuals with conditions like gout or high uric acid levels may be advised to moderate their intake of purine-rich substances.[18][19] In the general population, consumption at typical levels found in food is not associated with adverse effects.[1][18]

References

- 1. Disodium inosinate - Wikipedia [en.wikipedia.org]

- 2. fao.org [fao.org]

- 3. INOSINATE - Ataman Kimya [atamanchemicals.com]

- 4. Disodium 5'-inosinate | C10H11N4Na2O8P | CID 135414245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Inosinic acid - Wikipedia [en.wikipedia.org]

- 7. INOSINIC ACID - Ataman Kimya [atamanchemicals.com]

- 8. Inosinic acid | Food Additive, Flavor Enhancer, Monosodium Glutamate | Britannica [britannica.com]

- 9. foodadditives.net [foodadditives.net]

- 10. disodium 5'-inosinate, 4691-65-0 [thegoodscentscompany.com]

- 11. DISODIUM INOSINATE - Ataman Kimya [atamanchemicals.com]

- 12. chembk.com [chembk.com]

- 13. cymitquimica.com [cymitquimica.com]

- 14. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 15. Purine metabolism - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. foodsweeteners.com [foodsweeteners.com]

- 18. kidsadvisory.com [kidsadvisory.com]

- 19. youtube.com [youtube.com]

Disodium 5'-inosinate synthesis pathways

An In-depth Technical Guide to the Synthesis Pathways of Disodium 5'-inosinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 5'-inosinate (IMP), a purine ribonucleotide, is a crucial compound in cellular metabolism and is widely utilized as a flavor enhancer in the food industry. Its synthesis is a subject of significant interest in biotechnology and chemical synthesis research. This technical guide provides a comprehensive overview of the core synthesis pathways of disodium 5'-inosinate, detailing both biotechnological and chemical methodologies. The guide is intended for researchers, scientists, and professionals in drug development seeking a deep understanding of IMP production.

Biotechnological Synthesis Pathways

The industrial production of disodium 5'-inosinate predominantly relies on biotechnological methods, primarily microbial fermentation. These processes leverage the natural metabolic pathways of microorganisms to convert simple carbon sources into inosinic acid, the precursor of disodium 5'-inosinate.

De Novo Biosynthesis Pathway

The fundamental biological route for IMP synthesis is the de novo purine biosynthesis pathway. This intricate, multi-step enzymatic pathway constructs the purine ring from basic precursors. While not a direct industrial production method itself, understanding this pathway is crucial as it forms the basis of fermentation-based production. The pathway begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and culminates in the formation of inosine monophosphate (IMP)[1][2].

Direct Fermentation of Inosinic Acid

This method involves the direct production of inosinic acid (IMP) through microbial fermentation, followed by its conversion to the disodium salt. Strains of Corynebacterium glutamicum are widely used for this purpose due to their ability to overproduce amino acids and nucleotides[3][4].

1.2.1. Experimental Protocol: Direct Fermentation

1. Microorganism and Inoculum Preparation:

-

A high-yielding strain of Corynebacterium glutamicum is used.

-

The strain is cultured on a nutrient-rich agar slant for 24 hours at 30°C.

-

A loopful of the culture is transferred to a seed medium and incubated for 24-48 hours at 30°C with shaking.

2. Fermentation:

-

The seed culture is inoculated into a larger fermentation vessel containing the production medium.

-

The fermentation is carried out under controlled conditions of temperature (30-32°C), pH (6.0-8.0), and aeration for a period of 72-140 hours[5][6].

3. Downstream Processing:

-

Cell Separation: The microbial cells are separated from the fermentation broth by centrifugation or filtration[7][8][9].

-

Concentration: The supernatant containing IMP is concentrated under reduced pressure.

-

Crystallization: The concentrated solution is subjected to crystallization to obtain disodium 5'-inosinate. This is often achieved by adjusting the pH and adding a hydrophilic organic solvent like ethanol or methanol[10][11][12][13].

-

Drying: The crystals are filtered, washed with an ethanol-water mixture, and dried under vacuum to yield the final product[14].

Two-Step Fermentation and Enzymatic Phosphorylation

An alternative biotechnological approach involves a two-step process. The first step is the fermentation of inosine, and the second is the enzymatic conversion of inosine to IMP.

1.3.1. Step 1: Inosine Fermentation

Mutant strains of Brevibacterium ammoniagenes or Corynebacterium glutamicum that are deficient in the enzymes responsible for converting inosine to IMP are used to accumulate inosine in the fermentation broth[15].

1.3.2. Step 2: Enzymatic Phosphorylation of Inosine

The inosine from the fermentation broth is then phosphorylated to IMP using an inosine kinase (EC 2.7.1.73) or a guanosine/inosine kinase[16]. This enzyme catalyzes the transfer of a phosphate group from a donor, typically ATP, to inosine.

1.3.3. Experimental Protocol: Two-Step Synthesis

1. Inosine Fermentation:

-

A suitable mutant strain of Brevibacterium ammoniagenes is cultured as described for direct fermentation.

-

The fermentation is carried out to maximize the accumulation of inosine.

2. Enzymatic Reaction:

-

The fermentation broth containing inosine is clarified to remove microbial cells.

-

The enzymatic phosphorylation is carried out by adding a source of inosine kinase (e.g., cell-free extract of a recombinant E. coli overexpressing the enzyme) and a phosphate donor like ATP.

-

The reaction is typically conducted at a controlled pH and temperature to ensure optimal enzyme activity.

3. Downstream Processing:

-

The downstream processing follows a similar procedure to that of direct fermentation, involving concentration, crystallization, and drying to obtain disodium 5'-inosinate.

Chemical Synthesis Pathway

Chemical synthesis provides an alternative route to disodium 5'-inosinate, typically starting from commercially available inosine, which itself is often produced by fermentation. The key step is the regioselective phosphorylation of the 5'-hydroxyl group of the ribose moiety.

Yoshikawa Procedure

A widely used method for the monophosphorylation of nucleosides is the Yoshikawa procedure[17][18][19]. This method involves the use of phosphorus oxychloride (POCl₃) in a trialkyl phosphate solvent, such as triethyl phosphate.

2.1.1. Experimental Protocol: Chemical Synthesis

1. Phosphorylation:

-

Inosine is dissolved in a trialkyl phosphate (e.g., triethyl phosphate).

-

The solution is cooled, and phosphorus oxychloride (POCl₃) is added dropwise while maintaining a low temperature.

-

The reaction mixture is stirred for a specific duration to allow for the regioselective phosphorylation at the 5'-position.

2. Hydrolysis:

-

The reaction is quenched by the addition of cold water or an ice-salt mixture to hydrolyze the intermediate phosphoryl dichloride.

3. Neutralization and Crystallization:

-

The pH of the solution is carefully adjusted with a sodium hydroxide solution to form the disodium salt of inosinic acid.

-

The product is then crystallized, often with the aid of an organic solvent like ethanol, to precipitate the disodium 5'-inosinate[14].

4. Purification:

-

The crude product is collected by filtration, washed, and can be further purified by recrystallization to achieve high purity.

Quantitative Data Summary

The following tables summarize the quantitative data gathered from various sources on the production of inosine and disodium 5'-inosinate.

Table 1: Inosine Production by Fermentation

| Microorganism | Carbon Source | Titer (g/L) | Fermentation Time (days) | Reference |

| Bacillus subtilis | Xylose | 3.5 | 3 | [15] |

| Bacillus subtilis | Wood hydrolyzate | 3.0 | 3 | [15] |

| Bacillus subtilis | Pulp waste liquor | 2.5 | 3 | [15] |

Table 2: Disodium 5'-Inosinate Production

| Method | Microorganism/Reactants | Product Concentration | Time | Yield | Reference |

| Direct Fermentation | Corynebacterium glutamicum | 16.49 g/L (Glutamic Acid) | 72 h | - | |

| Two-Step (Enzymatic) | B. ammoniagenes / Inosine Kinase | 91 mM (IMP) | 12 h | Stoichiometric | - |

| Chemical Synthesis | Inosine, TEP, POCl₃ | - | - | 85.6% (crystallization) | [14] |

Table 3: Optimized Fermentation Parameters for Corynebacterium glutamicum

| Parameter | Optimal Value (Free Cells) | Optimal Value (Immobilized Cells) | Reference |

| Fermentation Time | 72 h | 96 h | [5][6] |

| pH | 7.5 | 7.5 | [5][6] |

| Temperature | 30°C | 30°C | [5][6] |

| Glucose Concentration | 80 g/L | 90 g/L | [5][6] |

| Airflow Rate | 1.25 vvm | 1.0 vvm | [5][6] |

| Agitation Rate | 300 rpm | 200 rpm | [5][6] |

Conclusion

The synthesis of disodium 5'-inosinate can be effectively achieved through both biotechnological and chemical routes. Microbial fermentation, either through direct production of IMP or a two-step process involving inosine fermentation and subsequent enzymatic phosphorylation, offers a sustainable and widely used industrial approach. Chemical synthesis, particularly the Yoshikawa procedure, provides a robust alternative, especially when high-purity inosine is readily available. The choice of synthesis pathway depends on factors such as desired scale, cost-effectiveness, and available infrastructure. Further research in strain improvement, fermentation optimization, and enzymatic catalysis holds the potential to further enhance the efficiency and yield of disodium 5'-inosinate production.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Metabolic engineering of Corynebacterium glutamicum aimed at alternative carbon sources and new products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of fermentation upstream parameters and immobilization of Corynebacterium glutamicum MH 20-22 B cells to enhance the production of l-lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cec.nic.in [cec.nic.in]

- 8. biologydiscussion.com [biologydiscussion.com]

- 9. microbiologynotes.org [microbiologynotes.org]

- 10. WO2009084836A2 - A preparation method of disodium 5'-inosinate by using crystallization process - Google Patents [patents.google.com]

- 11. CN101918576B - A preparation method of disodium 5'-inosinate by using crystallization process - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. CN101918576A - A preparation method of disodium 5'-inosinate by using crystallization process - Google Patents [patents.google.com]

- 14. CN102199182A - One-step extraction method for disodium 5'-inosinate - Google Patents [patents.google.com]

- 15. US3111459A - Method for preparation of inosine - Google Patents [patents.google.com]

- 16. Inosine kinase - Wikipedia [en.wikipedia.org]

- 17. An efficient protection-free chemical synthesis of inosine 5'-nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

The Discovery and Synthesis of Inosine 5'-Monophosphate Disodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine 5'-monophosphate (IMP), a pivotal molecule in cellular metabolism, was first isolated from meat extract in the mid-19th century. Its disodium salt, also known as disodium inosinate, is now widely utilized as a flavor enhancer and has garnered significant interest in biomedical research for its diverse physiological roles. This technical guide provides an in-depth exploration of the discovery, synthesis, and key biological pathways of IMP, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective: The Discovery of Inosinic Acid

The journey into the world of nucleotides began in 1847 when the renowned German chemist Justus von Liebig first isolated inosinic acid from meat extract.[1] This discovery predates the complete understanding of its structure and its central role in purine metabolism. Liebig's work on the chemical components of meat laid the foundation for future investigations into the building blocks of life.[2][3][4] His findings were published in his influential journal, Annalen der Chemie und Pharmacie.[5][6][7][8][9]

Experimental Protocol: Liebig's Isolation of Inosinic Acid from Meat Extract (Reconstructed)

-

Preparation of Meat Extract: Lean beef was finely minced and boiled with water to create a concentrated broth. This process aimed to extract the soluble components of the muscle tissue.[10][11]

-

Precipitation of Proteins: The crude extract would then be treated to remove large proteins. This could have been achieved by heating to denature and coagulate the proteins, followed by filtration.

-

Fractional Precipitation: Liebig likely employed fractional precipitation with alcohol or other solvents to selectively precipitate different components from the extract. Inosinic acid, being less soluble in alcohol than some other components, would precipitate out at a specific alcohol concentration.

-

Purification: The crude precipitate of inosinic acid would then be subjected to repeated crystallization steps to achieve a higher degree of purity.

This pioneering work, while lacking the sophisticated analytical techniques of today, marked a significant milestone in the history of biochemistry.

The Central Role of IMP in Purine Metabolism

In the 20th century, the intricate pathways of cellular metabolism were unraveled, revealing Inosine 5'-monophosphate as the first fully formed nucleotide in the de novo synthesis of purines. This pathway is fundamental for the production of adenosine and guanosine nucleotides, the building blocks of DNA and RNA.

De Novo Purine Biosynthesis Pathway

The de novo synthesis of IMP is a complex, multi-step enzymatic process that utilizes simple precursors. The pathway begins with ribose-5-phosphate, which is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP). Through a series of ten subsequent enzymatic reactions, the purine ring is assembled on the PRPP scaffold, culminating in the formation of IMP.

Caption: De Novo Purine Biosynthesis Pathway Leading to IMP and its Conversion to AMP and GMP.

Modern Synthesis of Inosine 5'-Monophosphate

Beyond its biological synthesis, chemical methods have been developed for the efficient production of IMP.

Chemical Synthesis: The Yoshikawa Procedure

A notable method for the chemical synthesis of inosine 5'-monophosphate is the Yoshikawa procedure , which involves the direct phosphorylation of inosine. This method is valued for its simplicity and efficiency.

Experimental Protocol: Phosphorylation of Inosine (Yoshikawa Procedure)

-

Materials:

-

Inosine

-

Phosphorus oxychloride (POCl₃)

-

Triethyl phosphate (TEP)

-

Triethylamine (TEA)

-

Water

-

Acetone

-

-

Procedure:

-

Inosine is suspended in triethyl phosphate at a low temperature (e.g., 0°C).

-

Phosphorus oxychloride is added dropwise to the suspension with vigorous stirring.

-

The reaction is allowed to proceed for a specified time (e.g., 2-4 hours) at a controlled temperature.

-

The reaction is quenched by the addition of cold water.

-

The pH of the solution is adjusted to neutral (pH 7.0) with an aqueous solution of triethylamine.

-

The product, inosine 5'-monophosphate, is precipitated by the addition of a water-miscible organic solvent, such as acetone.

-

The precipitate is collected by filtration, washed with the organic solvent, and dried under vacuum.

-

Quantitative Data:

| Parameter | Value |

| Starting Material | Inosine |

| Key Reagent | Phosphorus oxychloride |

| Typical Yield | 70-85% |

| Purity (by HPLC) | >98% |

Enzymatic Synthesis

Enzymatic methods provide a highly specific and environmentally friendly alternative to chemical synthesis. One common approach involves the deamination of adenosine 5'-monophosphate (AMP) to IMP using the enzyme AMP deaminase.

Experimental Workflow: Enzymatic Deamination of AMP

Caption: Workflow for the Enzymatic Synthesis of IMP Disodium Salt from AMP.

Experimental Protocol: Enzymatic Deamination of AMP

-

Materials:

-

Adenosine 5'-monophosphate (AMP) sodium salt

-

AMP deaminase (from a suitable source, e.g., Aspergillus oryzae)

-

Buffer solution (e.g., phosphate buffer, pH 6.0)

-

Sodium hydroxide (for pH adjustment)

-

Ethanol

-

-

Procedure:

-

AMP sodium salt is dissolved in the buffer solution to a desired concentration.

-

The pH of the solution is adjusted to the optimal pH for AMP deaminase activity.

-

AMP deaminase is added to the solution, and the mixture is incubated at a controlled temperature (e.g., 37°C) with gentle agitation.

-

The reaction progress is monitored by measuring the decrease in AMP or the formation of IMP using techniques like HPLC.

-

Once the reaction is complete, the enzyme is denatured by heat treatment and removed by centrifugation or filtration.

-

The pH of the supernatant is adjusted with sodium hydroxide to form the disodium salt of IMP.

-

The product is precipitated by the addition of ethanol, collected by filtration, and dried.

-

Quantitative Data:

| Parameter | Value |

| Substrate | Adenosine 5'-monophosphate (AMP) |

| Enzyme | AMP deaminase |

| Conversion Rate | >99% |

| Purity (by HPLC) | >99% |

Preparation of Inosine 5'-Monophosphate Disodium Salt

Inosinic acid is a weak acid and can be readily converted to its disodium salt by titration with a stoichiometric amount of sodium hydroxide. The disodium salt is more stable and soluble in water, making it suitable for various applications. The final product is typically a white crystalline powder.

Conclusion

From its initial discovery in meat extract by Justus von Liebig to its central role in purine metabolism and its modern chemical and enzymatic synthesis, inosine 5'-monophosphate and its disodium salt have a rich scientific history. For researchers and professionals in drug development, a thorough understanding of its origins, synthesis, and biological functions is crucial for leveraging its potential in various applications, from flavor enhancement to novel therapeutic strategies. The detailed protocols and pathways presented in this guide offer a solid foundation for further research and innovation in this exciting field.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. Liebig’s Extract of Meat Company Seal [bagseals.org]

- 3. Where’s the Beef? | Science History Institute [sciencehistory.org]

- 4. Liebig's Extract of Meat Co - Graces Guide [gracesguide.co.uk]

- 5. Liebigs Annalen - Wikipedia [en.wikipedia.org]

- 6. Justus Liebigs Annalen der Chemie – Wikipedia [de.wikipedia.org]

- 7. Liebigs_Annalen [chemeurope.com]

- 8. Annalen der Chemie – Wikisource [de.wikisource.org]

- 9. historyofscience.com [historyofscience.com]

- 10. Liebig's Extract of Meat Company - Wikipedia [en.wikipedia.org]

- 11. earthwormexpress.com [earthwormexpress.com]

The Biochemical Role of Disodium Inosinate in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium inosinate, the salt of inosinic acid (inosine monophosphate or IMP), is a pivotal intermediate in the intricate network of purine metabolism. Occupying a central branch point, IMP serves as the precursor for the synthesis of both adenosine and guanosine nucleotides, which are fundamental for a vast array of cellular processes, including nucleic acid replication, signal transduction, and energy homeostasis. The metabolic fate of IMP is tightly regulated through complex enzymatic and allosteric mechanisms, ensuring a balanced supply of purine nucleotides to meet cellular demands. Dysregulation of inosinate metabolism is implicated in various pathological conditions, making the enzymes involved attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the biochemical role of disodium inosinate in purine metabolism, with a focus on its synthesis, utilization, and regulation. Detailed experimental protocols for the analysis of purine metabolites and relevant enzymatic assays are provided, alongside quantitative data and visual representations of key metabolic pathways to serve as a comprehensive resource for researchers in the field.

Introduction: The Centrality of Inosine Monophosphate

Inosine monophosphate (IMP) is the first fully formed purine nucleotide synthesized in the de novo pathway and also a key product of the purine salvage pathway.[1][2] Its central role stems from its position as the common precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][3] The balance between these two crucial nucleotides is vital for cellular function, and therefore, the metabolic pathways converging at and diverging from IMP are subject to stringent regulation. Disodium inosinate, being the readily available salt form, is often utilized in research and various biotechnological applications. This guide will delve into the core biochemical principles governing the role of inosinate in purine metabolism.

The Synthesis and Utilization of Inosine Monophosphate

IMP is synthesized through two primary pathways: the de novo synthesis pathway and the purine salvage pathway.

De Novo Purine Biosynthesis

The de novo pathway constructs the purine ring from simpler precursors, such as amino acids, bicarbonate, and formate. This energy-intensive process involves a series of eleven enzymatic steps, culminating in the formation of IMP.[4]

Purine Salvage Pathway

The purine salvage pathway is an energy-efficient alternative that recycles purine bases (hypoxanthine, guanine, and adenine) derived from the degradation of nucleic acids.[5] Hypoxanthine is directly converted to IMP by the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), utilizing phosphoribosyl pyrophosphate (PRPP) as the ribose-phosphate donor.[5]

Metabolic Fate of Inosine Monophosphate

IMP stands at a critical metabolic crossroads, where it can be channeled into the synthesis of either AMP or GMP.

-

Conversion to AMP: IMP is converted to AMP in a two-step process. First, adenylosuccinate synthetase (ADSS) catalyzes the GTP-dependent condensation of IMP with aspartate to form adenylosuccinate. Subsequently, adenylosuccinate lyase (ADSL) cleaves adenylosuccinate to yield AMP and fumarate.

-

Conversion to GMP: The conversion of IMP to GMP also involves two steps. Initially, IMP dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP).[6] Following this, GMP synthase (GMPS) facilitates the amination of XMP to GMP, utilizing glutamine as the amino group donor in an ATP-dependent reaction.

Regulation of Inosinate Metabolism

The flux through the purine metabolic pathways is meticulously controlled to maintain appropriate intracellular concentrations of adenine and guanine nucleotides. This regulation occurs at multiple levels, including allosteric control of key enzymes.

Allosteric Regulation of IMP Dehydrogenase (IMPDH)

IMPDH, the rate-limiting enzyme in GMP biosynthesis, is a major regulatory checkpoint.[6] Its activity is allosterically inhibited by GTP and GDP, the end-products of its pathway, and activated by ATP.[7][8] This reciprocal regulation by adenine and guanine nucleotides ensures a balanced production of AMP and GMP.[9] When GTP levels are high, IMPDH is inhibited, redirecting IMP towards AMP synthesis. Conversely, high levels of ATP can compete with GTP for binding to the allosteric site, thereby activating IMPDH and promoting GMP synthesis.[7]

Quantitative Data on Inosinate Metabolism

The following tables summarize key quantitative data related to inosinate metabolism, providing a valuable resource for computational modeling and experimental design.

Table 1: Enzyme Kinetic Parameters for Key Enzymes in Inosinate Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| IMP Dehydrogenase (Human, Type II) | IMP | 1.79 | 8.7 (pmol/106 cells/min) | [10] |

| IMP Dehydrogenase (Human, Type II) | NAD+ | 0.38 | 8.7 (pmol/106 cells/min) | [10] |

Table 2: Cellular Concentrations of Inosinate and Related Purine Nucleotides

| Metabolite | Cell Type | Concentration (nmol/106 cells) | Condition | Source |

| IMP | HeLa | ~0.01 | Purine-rich | [11] |

| IMP | HeLa | ~0.028 | Purine-depleted | [11] |

| ATP | HeLa | 2.33 | Purine-rich | [11] |

| ATP | HeLa | 2.74 | Purine-depleted | [11] |

| GTP | HeLa | ~0.2 | Purine-rich | [11] |

| GTP | HeLa | ~0.25 | Purine-depleted | [11] |

Experimental Protocols

This section provides detailed methodologies for the analysis of purine metabolites and the measurement of IMP dehydrogenase activity.

Analysis of Purine Nucleotides by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the separation and quantification of purine nucleotides from cell extracts.[12][13]

5.1.1. Sample Preparation

-

Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Extract metabolites by adding 0.6 N perchloric acid and incubating on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Neutralize the supernatant by adding potassium bicarbonate.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

The resulting supernatant is ready for HPLC analysis.

5.1.2. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., Atlantis T3, 150 x 4.6 mm, 3 µm).[13]

-

Mobile Phase A: 10 mM ammonium acetate and 2 mM tetrabutylammonium phosphate (TBAP), pH 5.0.[13]

-

Mobile Phase B: 10 mM ammonium phosphate, 2 mM TBAP, 25% acetonitrile, pH 7.0.[13]

-

Flow Rate: 1 mL/min.[13]

-

Detection: UV absorbance at 254 nm.

-

Gradient: A stepped gradient is typically employed to achieve optimal separation of the various purine nucleotides.[13]

Spectrophotometric Assay of IMP Dehydrogenase (IMPDH) Activity

This assay measures the activity of IMPDH by monitoring the production of NADH, which absorbs light at 340 nm.[6][14]

5.2.1. Reagents

-

Assay Buffer: 0.1 M KH2PO4, pH 8.8, containing 2.5 mM DTT.

-

Substrate Solution: Inosine 5'-monophosphate (IMP) at a final concentration of 250 µM.

-

Cofactor Solution: Nicotinamide adenine dinucleotide (NAD+) at a final concentration of 250 µM.

-

Enzyme Preparation: Purified recombinant IMPDH or cell lysate.

5.2.2. Procedure

-

Prepare a reaction mixture containing the assay buffer and NAD+ solution.

-

Add the enzyme preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the IMP substrate solution.

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M-1cm-1).

Conclusion

Disodium inosinate, through its metabolically active form IMP, holds a position of paramount importance in purine metabolism. Its role as the central precursor for both adenine and guanine nucleotides underscores its significance in cellular proliferation, signaling, and bioenergetics. The intricate regulation of the enzymes involved in inosinate metabolism, particularly IMP dehydrogenase, highlights the cell's ability to maintain a delicate balance of purine pools. The methodologies and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuances of purine metabolism and to explore novel therapeutic strategies targeting this essential biochemical network. A thorough understanding of the biochemical role of disodium inosinate is fundamental to advancing our knowledge of cellular physiology and pathophysiology.

References

- 1. Inosinic acid - Wikipedia [en.wikipedia.org]

- 2. Purine metabolism - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. m.youtube.com [m.youtube.com]

- 5. Purine Salvage Mnemonic for USMLE [pixorize.com]

- 6. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 7. The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diversity of mechanisms to control bacterial GTP homeostasis by the mutually exclusive binding of adenine and guanine nucleotides to IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of inosine monophosphate dehydrogenase activity in human CD4+ cells isolated from whole blood during mycophenolic acid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cores.emory.edu [cores.emory.edu]

- 14. Active Human IMPDH Type 2 Enzyme [novocib.com]

A Technical Guide to the Natural Sources of Inosinic Acid and its Salts for Researchers and Drug Development Professionals

Introduction: Inosinic acid, a purine nucleotide, and its corresponding salts, known as inosinates, are of significant interest to the scientific community, particularly in the fields of food science, pharmacology, and drug development. Inosinic acid, or inosine monophosphate (IMP), is a key intermediate in the biosynthesis of purine nucleotides.[1][2] It plays a crucial role in various metabolic pathways and is a well-established flavor enhancer, contributing to the umami taste.[1][3] This technical guide provides an in-depth overview of the natural sources of inosinic acid and its salts, methods for their quantification, and their relevant signaling pathways.

Natural Occurrence and Quantitative Data

Inosinic acid and its salts are predominantly found in animal-based food products, with meat and fish being the most significant natural sources.[4][5] The concentration of inosinic acid can vary depending on the species, muscle type, and the post-mortem handling of the meat.[6][7] Upon the death of an animal, adenosine triphosphate (ATP) in the muscle tissue is degraded, leading to the formation of inosinic acid.[7] This process contributes to the desirable savory flavor of aged meat.[6]

Below is a summary of the quantitative data on inosinic acid content in various natural sources, compiled from multiple studies.

| Food Source | Scientific Name | Inosinic Acid (IMP) Content (mg/100g) | Reference(s) |

| Meat | |||

| Beef (Longissimus dorsi) | Bos taurus | 150 - 250 | [6] |

| Pork (Longissimus dorsi) | Sus scrofa domesticus | 120 - 230 | [7] |

| Chicken (Breast) | Gallus gallus domesticus | 210 - 270 | [7] |

| Chicken (Leg) | Gallus gallus domesticus | 150 - 200 | [7] |

| Fish & Seafood | |||

| Bonito (dried) | Katsuwonus pelamis | 474 - 796 | [8] |

| Sardine | Sardina pilchardus | 250 - 400 | [8] |

| Jack Mackerel | Trachurus japonicus | 180 - 300 | [8] |

| Tuna (Atlantic bluefin) | Thunnus thynnus | ~150 (calculated from 8 µmol/g) | [4] |

| Scallop (adductor muscle) | Pecten spp. | 70 - 150 | [8] |

| Shrimp | Penaeus spp. | 50 - 100 | [8] |

Table 1: Quantitative Data of Inosinic Acid (IMP) in Various Natural Food Sources. This table provides a comparative overview of the typical concentration ranges of inosinic acid found in different types of meat and seafood.

Experimental Protocols for Quantification

The accurate quantification of inosinic acid in food matrices is crucial for both quality control in the food industry and for research purposes. High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this analysis.

Protocol 1: Extraction and Quantification of Inosinic Acid from Meat and Fish using Perchloric Acid Extraction followed by HPLC

This protocol is a standard method for the determination of inosinic acid in muscle tissues.

1. Sample Preparation and Extraction:

-

Homogenization: Weigh 5-10 g of the minced meat or fish sample and homogenize it with 20 mL of cold 0.6 M perchloric acid for 1-2 minutes.

-

Centrifugation: Centrifuge the homogenate at 5,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully decant the supernatant.

-

Re-extraction: Resuspend the pellet in 10 mL of cold 0.6 M perchloric acid, vortex, and centrifuge again under the same conditions.

-

Pooling and Neutralization: Combine the supernatants and neutralize to pH 6.5-7.0 with 1 M potassium hydroxide (KOH). The precipitation of potassium perchlorate will occur.

-

Filtration: Allow the mixture to stand in an ice bath for 30 minutes to ensure complete precipitation, then filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Analysis:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: An isocratic mobile phase consisting of a buffer such as 0.1 M potassium phosphate buffer (pH 6.0) is common. For improved separation, an ion-pairing agent like tetrabutylammonium hydrogen sulfate can be added.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at 254 nm is used to quantify inosinic acid.

-

Quantification: A standard curve is generated using known concentrations of pure inosinic acid standard. The concentration in the sample is determined by comparing its peak area to the standard curve.

Workflow for Inosinic Acid Quantification

Signaling Pathways Involving Inosinic Acid

Inosinic acid is a central molecule in purine metabolism, serving as a precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1]

Purine Biosynthesis Pathway

Umami Taste Receptor Signaling

In the context of taste perception, inosinic acid and its salts act as potent umami substances. They exert their effect by binding to the T1R1/T1R3 taste receptor, a G protein-coupled receptor (GPCR).[5][9] A key characteristic of inosinic acid is its synergistic effect with glutamate, another umami substance. Inosinic acid binds to a specific site on the T1R1 subunit, which allosterically enhances the binding of glutamate to the receptor, leading to a significantly amplified umami taste sensation.[3][9]

The binding of these umami compounds to the T1R1/T1R3 receptor initiates an intracellular signaling cascade. This cascade involves the activation of the G protein gustducin, which in turn activates phospholipase C-beta2 (PLCβ2). PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of intracellular calcium ions (Ca2+). The subsequent increase in intracellular Ca2+ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization, neurotransmitter release, and the perception of umami taste.[9][10]

References

- 1. Inosinic acid - Wikipedia [en.wikipedia.org]

- 2. Inosinic acid | Food Additive, Flavor Enhancer, Monosodium Glutamate | Britannica [britannica.com]

- 3. m.youtube.com [m.youtube.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Taste receptors for umami: the case for multiple receptors1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. 食品のイノシン酸含量-III [jstage.jst.go.jp]

- 9. Umami taste transduction mechanisms1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Microbial Fermentation for Disodium Inosinate Production

For Researchers, Scientists, and Drug Development Professionals

Disodium 5'-inosinate (IMP), a crucial flavor enhancer and an important intermediate in nucleotide-based drug development, is primarily produced through microbial fermentation. This guide provides an in-depth overview of the core processes, metabolic engineering strategies, and experimental protocols involved in the industrial production of disodium inosinate, focusing on the two principal microbial workhorses: Corynebacterium glutamicum and Bacillus subtilis.

Core Principles: The Biosynthesis of Inosine Monophosphate

The cornerstone of disodium inosinate production is the microbial synthesis of its precursor, inosine 5'-monophosphate (IMP). IMP is a central intermediate in the de novo purine biosynthesis pathway.[1][2] This complex pathway utilizes precursors from the central carbon metabolism, such as ribose-5-phosphate, to construct the purine ring structure.[1][2]

The overall workflow for production involves several key stages:

-

Strain Development: Engineering microbial strains to overproduce and secrete inosine or IMP.

-

Upstream Processing: Cultivating the engineered strain in an optimized fermentation medium under controlled conditions.

-

Downstream Processing: Separating the target product from the fermentation broth and purifying it to obtain disodium inosinate.[3][4]

The following diagram illustrates the general experimental workflow.

Metabolic Engineering Strategies for Enhanced Production

To achieve economically viable yields, wild-type strains of B. subtilis and C. glutamicum require significant genetic modification. The primary strategies focus on channeling metabolic flux towards IMP and preventing its consumption by competing pathways.

Key metabolic engineering targets include:

-

Blocking Competing Pathways: Inactivating genes that convert IMP into adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The primary targets are purA (adenylosuccinate synthetase) and guaB (IMP dehydrogenase).[5][6]

-

Preventing Product Degradation: Deleting genes responsible for the degradation of inosine into hypoxanthine, such as purine nucleoside phosphorylase genes (deoD, punA).[2][7]

-

Deregulation of the Purine Operon: Removing negative feedback inhibition by disrupting the purR repressor gene, which controls the expression of the entire purine biosynthesis operon.[7]

-

Enhancing Precursor Supply: Increasing the flux through the pentose phosphate pathway (PPP) to boost the supply of phosphoribosyl pyrophosphate (PRPP), a key precursor for IMP synthesis. This can be achieved by deleting genes of the Embden-Meyerhof-Parnas (EMP) pathway, like pgi (glucose-6-phosphate isomerase), or overexpressing key PPP enzymes like zwf (glucose-6-phosphate dehydrogenase).[5][8]

The following diagram illustrates the key metabolic engineering targets in the de novo purine biosynthesis pathway.

Quantitative Data on Fermentation Performance

Metabolic engineering has led to significant improvements in inosine and IMP production titers. The following tables summarize key quantitative data from published studies, showcasing the impact of different genetic modifications.

Table 1: Inosine Production by Engineered Bacillus subtilis Strains

| Strain | Relevant Genotype | Inosine Titer (g/L) | Yield (mol/mol glucose) | Productivity (g/L/h) | Reference |

| W168 (Wild Type) | - | 0 | - | - | [2] |

| BS018 | ΔpurA | 6.44 ± 0.39 | - | - | [2] |

| BS019 | ΔpurA ΔdeoD | 7.6 ± 0.34 | - | - | [2][9] |

| Engineered Strain | Δdrm | 14.47 | - | - | [1][10] |

| Engineered Strain | ΔywjH, zwf overexpression | 22.01 ± 1.18 | - | - | [1][10] |

| Final Strain | pgi-based metabolic switch | 25.81 ± 1.23 | 0.126 | 0.358 | [1][8][10] |

Table 2: IMP Accumulation in Engineered Corynebacterium glutamicum

| Strain | Relevant Genotype | Intracellular IMP Pool (μmol/g CDW) | Fold Increase vs. Wild Type | Reference |

| Wild Type | - | ~0.49 | 1x | [5][6] |

| Engineered Strain | Blocked IMP conversion to AMP & GMP | 22 | 45x | [5][6] |

| Engineered Strain | Blocked AMP/GMP conversion + Δpgi | 13 | 26.5x | [5][6] |

Experimental Protocols

This section provides an overview of typical methodologies used in the development and analysis of inosinate-producing microbial fermentations.

Fermentation Medium and Conditions

The composition of the fermentation medium is critical for high-yield production. It must provide essential nutrients for both cell growth and product synthesis.

Protocol 1: Shake-Flask Fermentation of Bacillus subtilis

-

Seed Medium Preparation: Prepare a medium containing (per liter): 20 g glucose, 10 g tryptone, 15 g yeast powder, 7 g corn steep liquor, 2.5 g NaCl, and 2 g urea. Adjust pH to 7.0-7.2.[9]

-

Inoculum Culture: Inoculate a single colony into the seed medium and incubate at 37°C with shaking (e.g., 180 rpm) for 24 hours.[11]

-

Fermentation Medium Preparation: Prepare the main fermentation medium containing (per liter): 140 g glucose, 16 g corn steep liquor, 15 g yeast powder, 13 g urea, 22 g (NH₄)₂SO₄, 4 g MgSO₄·7H₂O, and 5 g K₂HPO₄.[9]

-

Fermentation: Inoculate the fermentation medium with the seed culture (e.g., 2% v/v). Incubate in a shake flask at 37°C, 180 rpm for a specified duration (e.g., 72 hours).[11] Samples are taken periodically for analysis of biomass, substrate consumption, and product concentration.

Gene Disruption via Homologous Recombination

This protocol describes a common method for creating gene knockouts in bacteria like B. subtilis or C. glutamicum.

Protocol 2: Gene Knockout Procedure

-

Construct Knockout Plasmid:

-

Amplify the upstream and downstream flanking regions (homology arms, ~1 kb each) of the target gene from the bacterial genomic DNA using PCR.

-

Amplify an antibiotic resistance cassette (e.g., kanamycin).

-

Assemble the two homology arms and the resistance cassette into a suitable shuttle vector using techniques like Gibson assembly or restriction-ligation.[9]

-

-

Transformation: Introduce the constructed knockout plasmid into the target microbial strain. For B. subtilis, this is often done via natural competence. For C. glutamicum, electroporation is commonly used.[9]

-

Selection of Mutants: Plate the transformed cells on a selective medium containing the appropriate antibiotic.

-

Verification: Screen the resulting colonies for the desired double-crossover homologous recombination event. This is typically confirmed by PCR using primers that bind outside the integrated cassette and within it, followed by DNA sequencing to confirm the correct insertion and gene deletion.[9]

Analytical Method: HPLC for Inosine Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying inosine in fermentation broth.

Protocol 3: HPLC Analysis of Inosine

-

Sample Preparation:

-

Centrifuge a sample of the fermentation broth to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

HPLC System and Column:

-

Use an HPLC system equipped with a UV detector.

-

Employ a C18 reverse-phase column (e.g., 4.6 × 250 mm, 5 µm particle size).[12]

-

-

Mobile Phase and Conditions:

-

Quantification:

-

Inject the prepared sample into the HPLC system.

-

Run a standard curve using known concentrations of pure inosine.

-

Calculate the concentration of inosine in the sample by comparing its peak area to the standard curve.

-

Downstream Purification

After fermentation, the product must be recovered and purified. The process differs slightly depending on whether inosine or IMP is secreted. If inosine is the product, a chemical phosphorylation step is required.

Protocol 4: General Downstream Processing

-

Cell Removal: Centrifuge or microfilter the fermentation broth to remove microbial cells and large debris.[14]

-

Decolorization and Impurity Removal: Treat the supernatant with activated carbon to remove pigments and other impurities. Further purification can be achieved using ion-exchange chromatography.[15]

-

Phosphorylation (if necessary): If inosine is the fermented product, it is chemically converted to inosinic acid (IMP) using a phosphorylating agent like phosphoryl chloride.[4]

-

Crystallization and Neutralization:

-

Concentrate the purified IMP solution (e.g., via evaporation).[15]

-

Induce crystallization by adjusting pH, temperature, or adding an anti-solvent (e.g., ethanol).

-

Neutralize the inosinic acid with a sodium base (e.g., NaOH) to form the disodium salt.

-

-

Drying: Dry the resulting crystals to obtain the final disodium 5'-inosinate powder.[15]

This guide provides a foundational understanding of the microbial fermentation process for disodium inosinate production. The continual advancement in metabolic engineering and bioprocess optimization promises to further enhance the efficiency and sustainability of this vital biotechnological process.

References

- 1. researchgate.net [researchgate.net]

- 2. De novo engineering and metabolic flux analysis of inosine biosynthesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 4. CN111733091A - Fermentation medium for bacillus subtilis, preparation method of fermentation medium and preparation method of bacillus subtilis preparation - Google Patents [patents.google.com]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. Metabolic engineering of the purine biosynthetic pathway in Corynebacterium glutamicum results in increased intracellular pool sizes of IMP and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In silico-guided metabolic engineering of Bacillus subtilis for efficient biosynthesis of purine nucleosides by blocking the key backflow nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Exploring Bacillus subtilis Fermentation Conditions - Creative Biogene [microbiosci.creative-biogene.com]

- 12. HPLC Analysis of Inosine on Legacy L1 | SIELC Technologies [sielc.com]

- 13. An HPLC method for determination of inosine and hypoxanthine in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cetjournal.it [cetjournal.it]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Disodium 5'-Inosinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 5'-inosinate, also known as IMP or E631, is the disodium salt of inosinic acid, a purine nucleotide.[1] Widely recognized for its role as a flavor enhancer in the food industry, it imparts a savory or umami taste, often in synergy with monosodium glutamate (MSG) and disodium 5'-guanylate.[2][3] Beyond its culinary applications, its biochemical nature as a nucleotide warrants a deeper understanding of its physical and chemical properties for researchers in various scientific disciplines, including pharmacology and drug development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of disodium 5'-inosinate, detailed experimental methodologies for their determination, and a visualization of its key signaling pathway and analytical workflow.

Physical and Chemical Properties

The fundamental physical and chemical properties of disodium 5'-inosinate are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | Disodium 5'-inosinate | [1] |

| Synonyms | IMP, Sodium 5'-inosinate, E631 | [4][5] |

| Appearance | White crystalline powder or colorless/white crystals | [4][6] |

| Odor | Odorless | [6][7] |

| Molecular Formula | C₁₀H₁₁N₄Na₂O₈P | [1] |

| Molecular Weight | 392.17 g/mol | [1][8] |

| Melting Point | 175 °C (decomposes) | [7][9] |

| Boiling Point | 851.4 °C (estimated) | [9][10] |

| Hygroscopicity | Non-hygroscopic to slightly hygroscopic | [9][11] |

Solubility and pH

| Property | Value | Reference(s) |

| Solubility in Water | 13 g/100 mL (at 20 °C); 78 mg/mL (at 25 °C); 250 mg/mL (with sonication) | [2][8][9][12] |

| Solubility in Ethanol | Sparingly soluble to slightly soluble | [6][9] |

| Solubility in Ether | Practically insoluble | [6][9] |

| Solubility in DMSO | Insoluble | [8][13] |

| pH of 5% Aqueous Solution | 7.0 - 8.5 | [6][9] |

Stability and Spectroscopic Properties

| Property | Value | Reference(s) |

| Thermal Stability | Stable under general food processing conditions (e.g., 100°C for 1 hour at pH 4-7). Decomposes around 230°C. | [2][9] |

| Chemical Stability | Stable in neutral aqueous solutions. Incompatible with strong oxidizing agents. | [7][9] |

| UV Absorption Maximum (λmax) | 250 ± 2 nm (in 0.01 N HCl) | [4] |

| A250/A260 Ratio | 1.55 - 1.65 | [4] |

| A280/A260 Ratio | 0.20 - 0.30 | [4] |

Experimental Protocols

This section details the methodologies for determining key physical and chemical properties of disodium 5'-inosinate, providing a foundation for reproducible experimental design.

Determination of Solubility (Gravimetric Method)

The solubility of disodium 5'-inosinate in a given solvent can be determined using the static gravimetric method.

Materials:

-

Disodium 5'-inosinate

-

Solvent of interest (e.g., water, ethanol)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Centrifuge

-

Drying oven

Procedure:

-

Add an excess amount of disodium 5'-inosinate to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant. To ensure no solid particles are transferred, centrifugation of the sample may be necessary.

-

Accurately weigh the collected supernatant.

-

Evaporate the solvent from the supernatant in a drying oven at a temperature that will not cause decomposition of the solute (e.g., below 120°C).

-

Weigh the remaining solid residue.

-

Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent.

Measurement of pH

The pH of an aqueous solution of disodium 5'-inosinate is measured using a calibrated pH meter.

Materials:

-

Disodium 5'-inosinate

-

Deionized water

-

pH meter with a glass electrode

-

Standard pH buffers (e.g., pH 4.0, 7.0, and 10.0)

-

Magnetic stirrer and stir bar

-

Beakers

Procedure:

-

Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffers that bracket the expected pH range (e.g., pH 7.0 and 10.0).

-

Sample Preparation: Prepare a 5% (w/v) aqueous solution of disodium 5'-inosinate by dissolving the appropriate amount in deionized water.

-

Measurement:

-

Rinse the pH electrode with deionized water and gently blot dry.

-

Immerse the electrode in the sample solution.

-

Gently stir the solution with a magnetic stirrer.

-

Allow the reading to stabilize before recording the pH value.

-

Rinse the electrode with deionized water after the measurement.

-

High-Performance Liquid Chromatography (HPLC) for Quantification

Ion-pair reversed-phase HPLC is a common and effective method for the analysis and quantification of disodium 5'-inosinate.[14][15]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14][16]

-

Mobile Phase: A buffered aqueous solution containing an ion-pairing agent, mixed with an organic modifier. A common mobile phase consists of a potassium phosphate buffer and sodium hexane sulfonate as the ion-pair reagent.[14][15] The pH of the mobile phase is typically maintained between 6.0 and 8.0.[7]

-

Flow Rate: Typically around 1.0 - 1.2 mL/min.[14]

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of disodium 5'-inosinate of a known concentration in the mobile phase or deionized water. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing disodium 5'-inosinate in the mobile phase or an appropriate solvent and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of disodium 5'-inosinate in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the umami taste signaling pathway involving disodium 5'-inosinate and a typical experimental workflow for its analysis.

Umami Taste Signaling Pathway

Experimental Workflow for HPLC Analysis

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of disodium 5'-inosinate, along with standardized experimental protocols for their determination. The inclusion of visual diagrams for its primary signaling pathway and a common analytical workflow serves to enhance the understanding of its biological function and analytical characterization. This comprehensive resource is intended to support researchers, scientists, and drug development professionals in their work with this multifaceted nucleotide.

References

- 1. Disodium 5'-inosinate | C10H11N4Na2O8P | CID 135414245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. essfeed.com [essfeed.com]

- 4. utsc.utoronto.ca [utsc.utoronto.ca]

- 5. fao.org [fao.org]

- 6. lcms.cz [lcms.cz]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Umami taste in mice uses multiple receptors and transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the umami taste receptor (T1R1/T1R3) initiates the peristaltic reflex and pellet propulsion in the distal colon - PMC [pmc.ncbi.nlm.nih.gov]